molecular formula C10H11NO3 B090662 2-Propionamidobenzoic acid CAS No. 19165-26-5

2-Propionamidobenzoic acid

Cat. No. B090662
Key on ui cas rn: 19165-26-5
M. Wt: 193.2 g/mol
InChI Key: CZERPPGRNIIZJK-UHFFFAOYSA-N
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Patent
US08642609B2

Procedure details

A mixture of 2-Propionylamino-benzoic acid (1.0 g, 5 mmol) and acetic anhydride (10 mL) were heated to reflux for 3 hours until TLC indicated that no more starting material remained. The remaining acetic anhydride was removed in vacuo. Toluene (2 mL) was added and then removed in vacuo. This was repeated 2 more times to try and remove final traces of acetic anhydride. The product was obtained as a pale yellow solid (820 mg, 90%). 1H NMR (CDCl3) δ 1.37 (t, 3H, J=7.6 Hz), 2.73 (q, 2H, J=7.6 Hz), 7.50 (t, 1H, J=7.6 Hz), 7.57 (d, 1H, J=80 Hz), 7.79 (t, 1H, J=7.7 Hz), 8.19 (d, 1H, J=8.1 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9])(=O)[CH2:2][CH3:3]>C(OC(=O)C)(=O)C>[CH2:2]([C:1]1[O:9][C:8](=[O:10])[C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[N:5]=1)[CH3:3]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CC)(=O)NC1=C(C(=O)O)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours until TLC
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The remaining acetic anhydride was removed in vacuo
ADDITION
Type
ADDITION
Details
Toluene (2 mL) was added
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
remove final traces of acetic anhydride

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1OC(C2=C(N1)C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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